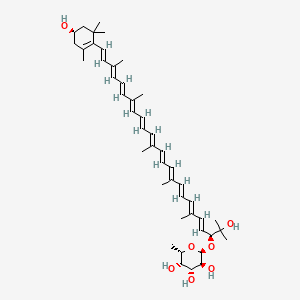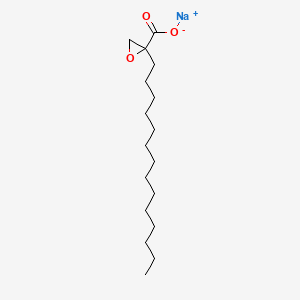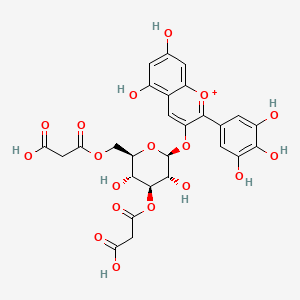
Dextrose monohydrate
Descripción general
Descripción
Dextrose monohydrate, also known as D-glucose monohydrate, is a form of glucose that contains one molecule of water for hydration. It is a critical substance in both biological and chemical fields, playing a pivotal role in various biochemical processes and industrial applications. This compound is a white, crystalline powder that is highly soluble in water and slightly soluble in ethanol. Its chemical formula is C6H12O6·H2O, and it has a molecular weight of 198.17 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dextrose monohydrate is derived from starch through enzymatic hydrolysis. This process involves breaking down polysaccharides into simpler sugars using enzymes. The enzymatic hydrolysis ensures the purity and quality of this compound, making it suitable for use in sensitive applications like pharmaceuticals and food products .
Industrial Production Methods: The industrial production of this compound involves several steps:
Starch Extraction: Starch is extracted from sources such as corn, wheat, or potatoes.
Liquefaction: The starch is mixed with water and heated to break it down into smaller molecules.
Saccharification: Enzymes are added to convert the liquefied starch into glucose.
Purification: The glucose solution is purified to remove impurities.
Crystallization: The purified glucose solution is crystallized to form this compound.
Análisis De Reacciones Químicas
Types of Reactions: Dextrose monohydrate undergoes various chemical reactions, including:
Oxidation: Dextrose can be oxidized to form gluconic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Dextrose can undergo substitution reactions to form derivatives such as glucosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Acid catalysts are often used in substitution reactions.
Major Products Formed:
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Various glucosides.
Aplicaciones Científicas De Investigación
Dextrose monohydrate has a wide range of applications across different scientific fields:
Chemistry: Used as a reducing agent and a precursor for various chemical syntheses.
Biology: Serves as a primary energy source in cell culture media and fermentation processes.
Medicine: Used in intravenous fluids to provide a quick source of energy and to treat hypoglycemia.
Industry: Employed in the food industry as a sweetener and in the production of various biochemicals .
Mecanismo De Acción
Dextrose monohydrate exerts its effects by quickly increasing the amount of glucose in the blood. It is oxidized to carbon dioxide and water, yielding energy. This energy is used by cells for various metabolic processes. The primary molecular targets and pathways involved include glycolysis, where glucose is converted into pyruvate, generating adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH) in the process .
Comparación Con Compuestos Similares
Fructose: Another simple sugar, but it is a ketose rather than an aldose.
Galactose: Similar to glucose but differs in the orientation of the hydroxyl group on the fourth carbon.
Mannose: An epimer of glucose, differing in the orientation of the hydroxyl group on the second carbon.
Uniqueness of Dextrose Monohydrate: this compound is unique due to its high solubility in water, non-hygroscopic nature, and its ability to provide a quick source of energy. Its monohydrate form, which includes a molecule of water, enhances its stability and makes it particularly useful in various experimental and industrial settings .
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFMQWBKVUQXJV-BTVCFUMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015224 | |
| Record name | Dextrose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77938-63-7 | |
| Record name | Glucose monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77938-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextrose monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077938637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextrose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXTROSE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX22YL083G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B1260734.png)
![(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1260735.png)







